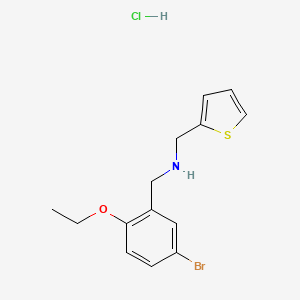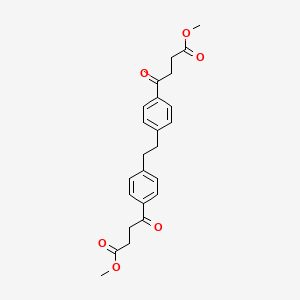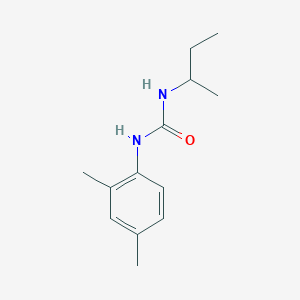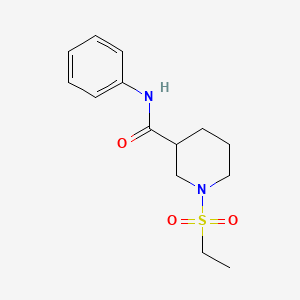![molecular formula C16H20N2O4 B5356461 3-[2-oxo-2-(3-propylmorpholin-4-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5356461.png)
3-[2-oxo-2-(3-propylmorpholin-4-yl)ethyl]-1,3-benzoxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-oxo-2-(3-propylmorpholin-4-yl)ethyl]-1,3-benzoxazol-2(3H)-one, also known as PBOX-15, is a small molecule that has been studied for its potential applications in cancer research. This compound has been found to have promising anti-cancer properties and is currently being investigated for its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 3-[2-oxo-2-(3-propylmorpholin-4-yl)ethyl]-1,3-benzoxazol-2(3H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cancer cell survival. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects on cancer cells. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are essential for cancer cell survival. This compound has also been found to induce the production of reactive oxygen species, which can cause damage to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-oxo-2-(3-propylmorpholin-4-yl)ethyl]-1,3-benzoxazol-2(3H)-one has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, and it has been shown to be effective against a variety of cancer types. However, there are also limitations to its use, such as its poor solubility in water and its potential toxicity to healthy cells.
Direcciones Futuras
There are several future directions for research on 3-[2-oxo-2-(3-propylmorpholin-4-yl)ethyl]-1,3-benzoxazol-2(3H)-one. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, researchers are investigating the potential of using this compound in combination with other anti-cancer agents to enhance its effectiveness. Further studies are also needed to fully understand the mechanism of action of this compound and its potential therapeutic uses in cancer treatment.
In conclusion, this compound is a promising compound that has shown potential as an anti-cancer agent. Its mechanism of action is not fully understood, but it has been found to induce apoptosis in cancer cells and inhibit the activity of certain enzymes. While there are limitations to its use, further research is needed to fully understand its potential therapeutic applications in cancer treatment.
Métodos De Síntesis
3-[2-oxo-2-(3-propylmorpholin-4-yl)ethyl]-1,3-benzoxazol-2(3H)-one can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis of this compound has been described in several research articles, and it typically involves the use of organic solvents and specialized equipment.
Aplicaciones Científicas De Investigación
3-[2-oxo-2-(3-propylmorpholin-4-yl)ethyl]-1,3-benzoxazol-2(3H)-one has been the subject of numerous scientific studies due to its potential as an anti-cancer agent. Research has shown that this compound can induce cell death in cancer cells, and it has been found to be effective against a variety of cancer types, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
3-[2-oxo-2-(3-propylmorpholin-4-yl)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-2-5-12-11-21-9-8-17(12)15(19)10-18-13-6-3-4-7-14(13)22-16(18)20/h3-4,6-7,12H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVGYQRPUMMCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1C(=O)CN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5356383.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5356391.png)
![5-(4-butoxybenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5356397.png)




![1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[2-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5356428.png)
![N-{2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5356429.png)
![3-[(aminocarbonyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]propanamide](/img/structure/B5356433.png)
![N-(4-{N-[(2,6-dichlorophenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5356443.png)
![N-phenyl-4-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5356450.png)
![ethyl N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-beta-alaninate oxalate](/img/structure/B5356456.png)
![N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5356462.png)
